

Spectroscopic comparison of allyl formate and its isomers

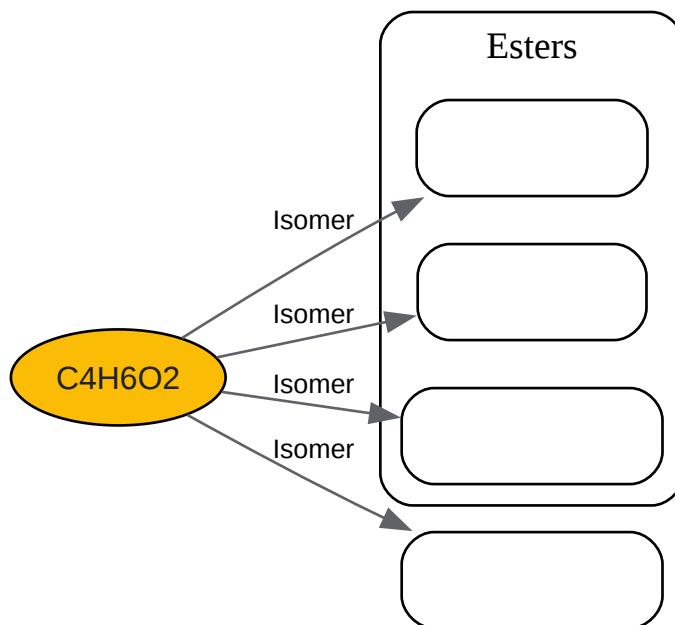
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl formate**

Cat. No.: **B156743**

[Get Quote](#)


A Spectroscopic Comparison of **Allyl Formate** and Its Isomers

A detailed analysis for researchers, scientists, and drug development professionals.

Allyl formate and its structural isomers—vinyl acetate, methyl acrylate, and propanoic acid—share the same chemical formula, $C_4H_6O_2$, yet exhibit distinct chemical and physical properties due to their different arrangements of atoms. These differences are readily elucidated through various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comparative analysis of the spectroscopic data for these isomers, supported by experimental protocols, to aid in their identification and characterization.

Isomeric Relationships

The isomers discussed in this guide are structurally distinct, with **allyl formate** and vinyl acetate being esters containing a vinyl group, methyl acrylate being an ester with a conjugated system, and propanoic acid being a carboxylic acid. These structural variations lead to unique spectroscopic signatures.

[Click to download full resolution via product page](#)

Caption: Isomeric relationship of $C_4H_6O_2$ compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **allyl formate** and its isomers.

Infrared (IR) Spectroscopy

Compound	C=O Stretch (cm^{-1})	C=C Stretch (cm^{-1})	C-O Stretch (cm^{-1})	O-H Stretch (cm^{-1})
Allyl Formate	~1725	~1645	~1160	N/A
Vinyl Acetate	~1730[1]	~1645	~1227, 1124[1]	N/A
Methyl Acrylate	~1725	~1635	~1200	N/A
Propanoic Acid	~1710	N/A	~1220	2500-3300 (broad)[2]

1H NMR Spectroscopy (Chemical Shifts, δ in ppm)

Compound	-CH ₃	-CH ₂ -	=CH-	=CH ₂	-O-CH=	Formyl-H	-COOH
Allyl Formate	N/A	~4.6 (d)	~5.9 (m)	~5.3 (m)	N/A	~8.1 (s)	N/A
Vinyl Acetate	~2.1 (s)	N/A	~7.3 (dd)	~4.6, 4.9 (dd)	N/A	N/A	N/A
Methyl Acrylate	~3.7 (s)	N/A	~6.1 (dd)	~5.8, 6.4 (dd)	N/A	N/A	N/A
Propanoic Acid	~1.1 (t)	~2.3 (q)	N/A	N/A	N/A	N/A	~11.5 (s, broad) ^[3]

13C NMR Spectroscopy (Chemical Shifts, δ in ppm)

Compound	-CH ₃	-CH ₂ -	=CH-	=CH ₂	C=O
Allyl Formate	N/A	~65	~132	~119	~161
Vinyl Acetate	~21	N/A	~141	~98	~168
Methyl Acrylate	~52	N/A	~128	~131	~167
Propanoic Acid	~9	~28	N/A	N/A	~179 ^[4]

Mass Spectrometry (Key Fragment Ions, m/z)

Compound	Molecular Ion (M ⁺)	Base Peak	Other Key Fragments
Allyl Formate	86	57	29, 39, 41, 58
Vinyl Acetate	86 ^[5]	43 ^[6]	27, 29, 42, 44
Methyl Acrylate	86 ^[7]	55 ^[8]	27, 29, 31, 42, 59, 85 ^[8]
Propanoic Acid	74 ^[9]	28	29, 45, 57 ^[10]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in each isomer based on their characteristic vibrational frequencies.

Methodology:

- **Sample Preparation:** For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Instrumentation:** An FTIR spectrometer is used to acquire the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum of transmittance or absorbance versus wavenumber (cm^{-1}) is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

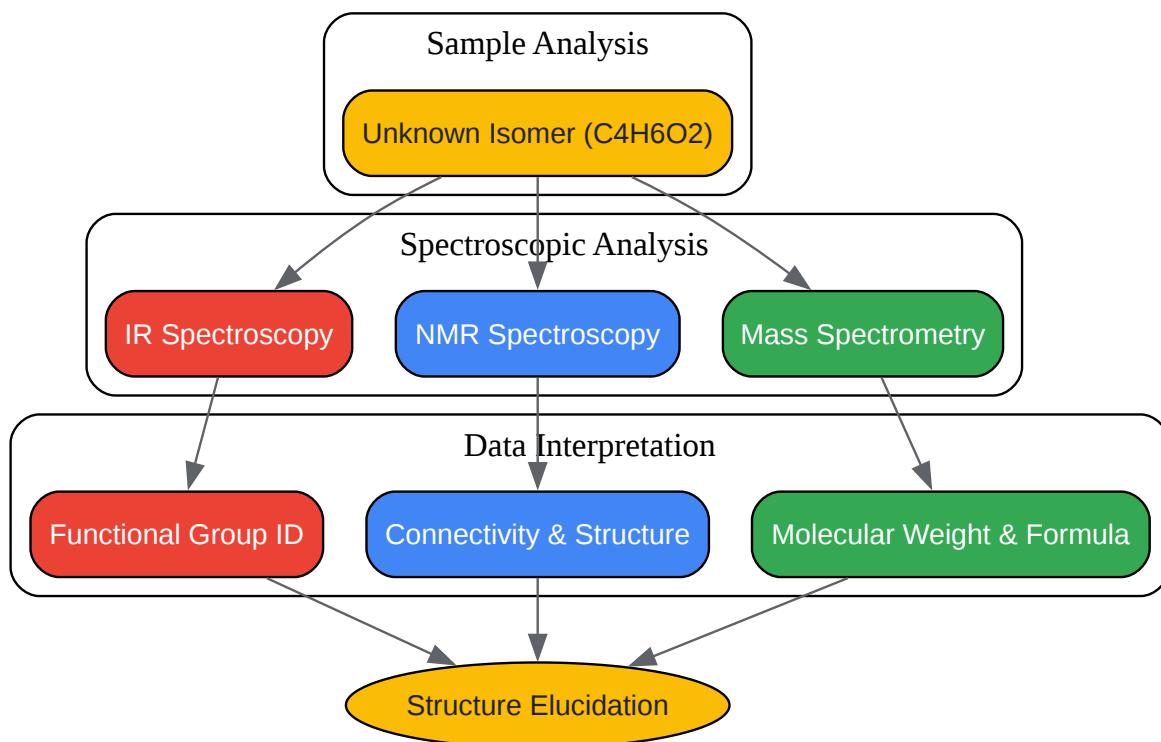
Objective: To determine the carbon-hydrogen framework of each isomer by analyzing the chemical shifts, spin-spin coupling, and integration of proton and carbon signals.

Methodology:

- **Sample Preparation:** A small amount of the sample (typically 5-25 mg for ^1H NMR and 20-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , D_2O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.[3]
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

- Data Acquisition: For ^1H NMR, a single pulse experiment is typically sufficient. For ^{13}C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum and improve the signal-to-noise ratio.
- Data Analysis: The chemical shifts (δ) of the signals provide information about the electronic environment of the nuclei. The integration of ^1H NMR signals gives the relative ratio of the number of protons. The splitting pattern (multiplicity) of the signals, due to spin-spin coupling, provides information about the number of neighboring protons.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and elemental composition of each isomer and to gain structural information from its fragmentation pattern.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: The sample molecules are ionized, most commonly by electron impact (EI) or chemical ionization (CI).
- Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion (M^+), which gives the molecular weight of the compound. The fragmentation pattern provides a unique fingerprint that can be used for structural elucidation.

Workflow for Isomer Identification

The following diagram illustrates a typical workflow for identifying an unknown isomer using the spectroscopic techniques discussed.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of propanoic acid C₃H₆O₂ CH₃CH₂COOH prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. low/high resolution ¹H proton nmr spectrum of propanoic acid C₃H₆O₂ CH₃CH₂COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H

nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. ^{13}C nmr spectrum of propanoic acid $\text{C}_3\text{H}_6\text{O}_2$ $\text{CH}_3\text{CH}_2\text{COOH}$ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 ^{13}C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Vinyl acetate(108-05-4) MS spectrum [chemicalbook.com]
- 6. Development of a Purity Certified Reference Material for Vinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl acrylate(96-33-3) MS spectrum [chemicalbook.com]
- 8. massbank.eu [massbank.eu]
- 9. chim.lu [chim.lu]
- 10. mass spectrum of propanoic acid $\text{C}_3\text{H}_6\text{O}_2$ $\text{CH}_3\text{CH}_2\text{COOH}$ fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic comparison of allyl formate and its isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156743#spectroscopic-comparison-of-allyl-formate-and-its-isomers\]](https://www.benchchem.com/product/b156743#spectroscopic-comparison-of-allyl-formate-and-its-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com